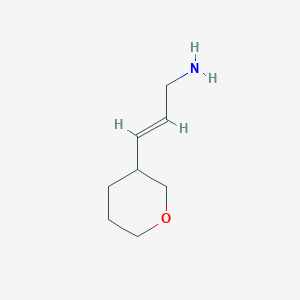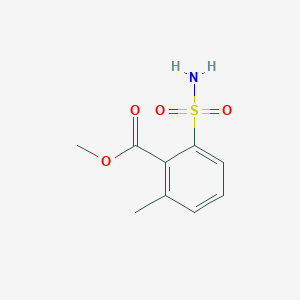
Methyl 2-methyl-6-sulfamoylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methyl-6-sulfamoylbenzoate is an organic compound with the molecular formula C₉H₁₁NO₄S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a methyl group and a sulfamoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-6-sulfamoylbenzoate typically involves the reaction of 2-methyl-6-chlorobenzoic acid methyl ester with sodium sulfamate. The reaction is carried out in the presence of a solvent such as tetrahydrofuran (THF) and a catalyst like cuprous bromide. The mixture is heated to around 50°C and maintained at this temperature for about 10 hours. After the reaction, activated carbon is added for decoloration, and the mixture is filtered to remove by-products. The filtrate is then concentrated under reduced pressure to obtain the desired product .
Industrial Production Methods
For large-scale industrial production, the process is optimized to ensure high yield and purity while minimizing environmental impact. The use of environmentally friendly solvents and catalysts, as well as efficient purification techniques, are crucial for industrial synthesis. The reaction conditions are carefully controlled to achieve consistent product quality.
化学反応の分析
Types of Reactions
Methyl 2-methyl-6-sulfamoylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The methyl and sulfamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution Reactions: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
科学的研究の応用
Methyl 2-methyl-6-sulfamoylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of methyl 2-methyl-6-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. This interaction can inhibit enzyme activity or alter protein conformation, leading to various biological effects .
類似化合物との比較
Similar Compounds
Methyl 2-sulfamoylbenzoate: Similar structure but lacks the methyl group on the benzene ring.
Methyl 2-methoxy-5-sulfamoylbenzoate: Contains a methoxy group instead of a methyl group.
Methyl 2-chlorosulfamoylbenzoate: Contains a chlorine atom instead of a methyl group.
Uniqueness
Methyl 2-methyl-6-sulfamoylbenzoate is unique due to the presence of both a methyl and a sulfamoyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
分子式 |
C9H11NO4S |
|---|---|
分子量 |
229.26 g/mol |
IUPAC名 |
methyl 2-methyl-6-sulfamoylbenzoate |
InChI |
InChI=1S/C9H11NO4S/c1-6-4-3-5-7(15(10,12)13)8(6)9(11)14-2/h3-5H,1-2H3,(H2,10,12,13) |
InChIキー |
YIXNAACRZYUQQA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




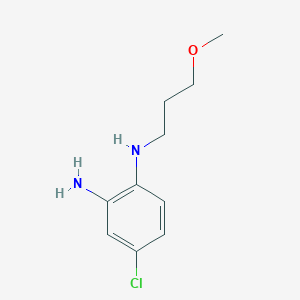

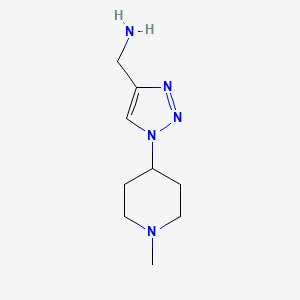
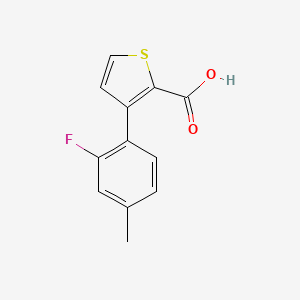
![2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13634507.png)
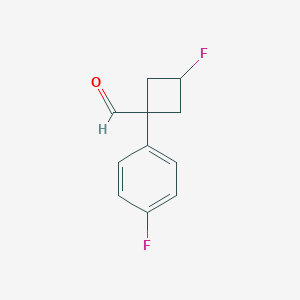
![Tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13634529.png)


